2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a combination of furan, pyridazinone, and benzothiazole moieties
Preparation Methods
The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan and pyridazinone intermediates, followed by their coupling with the benzothiazole derivative under specific reaction conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing techniques such as recrystallization and chromatography for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving furan, pyridazinone, and benzothiazole derivatives.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The furan, pyridazinone, and benzothiazole moieties may bind to different sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds include other derivatives of furan, pyridazinone, and benzothiazole. For example:
- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
- N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C18H14N4O4S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H14N4O4S/c1-25-11-4-5-13-15(9-11)27-18(19-13)20-16(23)10-22-17(24)7-6-12(21-22)14-3-2-8-26-14/h2-9H,10H2,1H3,(H,19,20,23) |
InChI Key |
RKAXYVCXDXZUBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
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